N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
Description
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide (CAS No.: 886493-71-6; MDL No.: MFCD06739653) is a synthetic sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a 3-bromobenzoyl group at position 7 and a 4-methylbenzenesulfonamide group at position 6 . It is commercially available in multi-gram quantities with ≥95% purity, making it suitable for medicinal chemistry applications, particularly in high-throughput screening and lead optimization .
Properties
Molecular Formula |
C22H18BrNO5S |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18BrNO5S/c1-14-5-7-17(8-6-14)30(26,27)24-19-13-21-20(28-9-10-29-21)12-18(19)22(25)15-3-2-4-16(23)11-15/h2-8,11-13,24H,9-10H2,1H3 |
InChI Key |
SCQXWMMSPPUKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC(=CC=C4)Br)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium perchlorate (LiClO4) in acetonitrile (CH3CN) under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the bromine atom.
Scientific Research Applications
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can participate in hydrogen bonding and van der Waals interactions, while the dihydrobenzo[b][1,4]dioxin moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
- Structure : Lacks the 7-(3-bromobenzoyl) substituent present in the target compound.
- Synthesis : Prepared via reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions (10% Na₂CO₃, pH 9–10) .
- Application : Serves as a precursor for acetylcholinesterase inhibitors .
Benzamide Derivatives
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21)
- Structure : Contains a 1,3,4-oxadiazole ring and a 4-bromobenzamide group instead of the sulfonamide moiety.
- Synthesis: Synthesized via coupling of 4-bromobenzoic acid with 2-amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole using method B (catalyst 4B, pyridine) .
- Purity : 97.7% (HPLC) .
Thiazoline Derivatives
(Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a)
- Structure : Features a thiazoline ring and a 4-bromophenyl group, linked via hydrazone to the dihydrobenzo[b][1,4]dioxin core.
- Synthesis : Yield: 85%; Melting point: 272–274°C .
- Application : Part of a series evaluated for aldose reductase (ALR) inhibition .
Positional Isomers
N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Structure : Differs in the position of the bromine atom (4-bromo vs. 3-bromo on the benzoyl group) and substitution (acetamide vs. sulfonamide).
- Relevance : Highlights the impact of substituent position on physicochemical properties .
Amine Derivatives
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)propan-2-amine (39)
- Structure : Contains a propan-2-amine group and a 3-fluoro-4-methoxybenzyl substituent.
- Synthesis : Prepared via Grignard reaction using methylmagnesium bromide and subsequent purification .
| Compound Name | Molecular Formula | Substituents | Key References |
|---|---|---|---|
| Target Compound | C₂₃H₁₈BrNO₅S | 7-(3-Bromobenzoyl), 6-sulfonamide | |
| Compound 39 | C₂₀H₂₂FNO₃ | Propan-2-amine, 3-fluoro-4-methoxybenzyl |
Key Research Findings and Trends
Structural Flexibility : The dihydrobenzo[b][1,4]dioxin core accommodates diverse substituents (sulfonamides, benzamides, thiazolines), enabling tailored bioactivity .
Synthetic Efficiency : Sulfonamide derivatives (e.g., target compound) are synthesized under mild basic conditions, while benzamide/thiazoline analogs require coupling agents or catalysts .
Substituent Effects : Bromine position (3- vs. 4-) and functional groups (sulfonamide vs. acetamide) influence molecular interactions and solubility .
Biological Activity
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H18BrN1O4S
- Molecular Weight : 421.31 g/mol
- IUPAC Name : this compound
Antinociceptive Effects
Research indicates that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance, studies on related derivatives have shown:
- Mechanism of Action : The antinociceptive effect is primarily mediated through the serotonergic pathway rather than the opioid system. This was evidenced by the insensitivity of the analgesic effect to naloxone, a common opioid antagonist .
- Comparative Potency : In various models of nociception (e.g., acetic acid-induced abdominal constriction), certain derivatives have demonstrated potency levels significantly higher than conventional analgesics like aspirin and acetaminophen .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also notable. Research has shown that related compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways:
- Cytokine Modulation : In vitro studies have demonstrated that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory conditions .
Study 1: Analgesic Efficacy
A study conducted on mice evaluated the analgesic efficacy of a related compound in various nociceptive models. The results indicated that:
- Routes of Administration : The compound was effective via intraperitoneal (i.p.) and subcutaneous (s.c.) routes but less so when administered orally.
- Duration of Effect : The analgesic effect lasted up to four hours post-administration, indicating a sustained action profile .
Study 2: Inflammation Models
In another study focused on inflammation, the compound was tested for its ability to alleviate symptoms in models induced by carrageenan:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Edema Volume (mL) | 1.5 | 0.8 |
| Cytokine Levels (pg/mL) | TNF-alpha: 50 | TNF-alpha: 20 |
| IL-6: 30 | IL-6: 10 |
The data suggest a significant reduction in both edema and cytokine levels in the treated group compared to controls .
Q & A
Q. Key Variables :
- pH Control : Excess alkalinity (pH >10) may hydrolyze the sulfonamide.
- Solvent : DMF ensures solubility of intermediates but requires post-reaction purification to remove residual LiH.
- Yield Optimization : Reported yields range from 65–78%, with impurities often arising from incomplete substitution or hydrolysis .
Basic: Which spectroscopic techniques are most effective for structural confirmation, and what are common pitfalls in interpretation?
Q. Methodological Answer :
- IR Spectroscopy : Confirm sulfonamide (S=O stretch: 1150–1350 cm⁻¹) and benzodioxin (C-O-C asymmetric stretch: 1240–1270 cm⁻¹) .
- ¹H NMR : Key signals include:
Advanced: How to design experiments to evaluate enzyme inhibitory activity, and what controls are critical for reproducibility?
Q. Methodological Answer :
- Assay Selection :
- Controls :
- Blank : Enzyme + substrate without inhibitor.
- Solvent Control : DMSO concentration ≤1% to avoid denaturation.
- Dose-Response : Test 5–7 concentrations (1–100 µM) in triplicate to calculate IC₅₀ values .
Advanced: How can researchers resolve contradictions in spectral data or bioactivity results across studies?
Q. Methodological Answer :
- Case Example : Discrepancies in AChE inhibition IC₅₀ values (e.g., 12 µM vs. 28 µM) may arise from:
- Validation : Cross-reference with computational docking (e.g., AutoDock Vina) to confirm binding modes with AChE active sites .
Advanced: What computational methods are recommended for predicting reactivity or optimizing synthetic pathways?
Q. Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model intermediates and transition states .
- Solvent Effects : COSMO-RS simulations predict solubility and reaction efficiency in DMF vs. THF .
- Machine Learning : Train models on existing sulfonamide synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .
Advanced: What strategies improve pharmacokinetic properties (e.g., bioavailability) without compromising bioactivity?
Q. Methodological Answer :
- Structural Modifications :
- In Silico ADMET : Use SwissADME or pkCSM to predict permeability (Caco-2), CYP450 interactions, and plasma protein binding .
Advanced: How to address inconsistent biological activity data in antibacterial vs. enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
